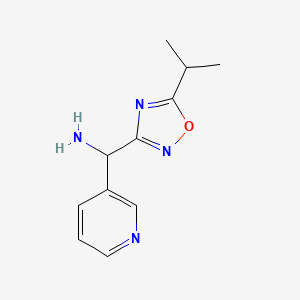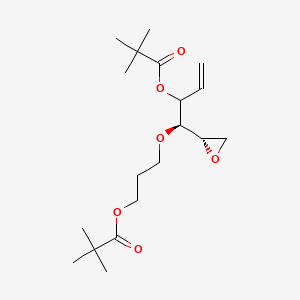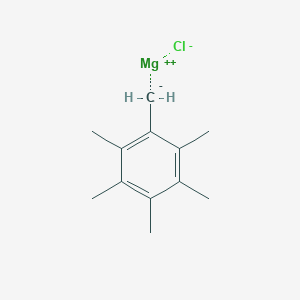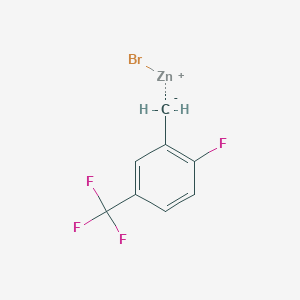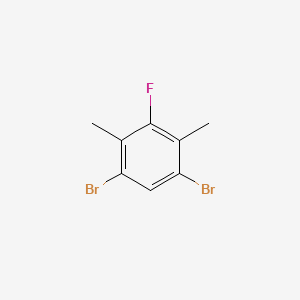
1,5-Dibromo-3-fluoro-2,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dibromo-3-fluoro-2,4-dimethylbenzene: is an organic compound with the molecular formula C8H7Br2F . It is a derivative of benzene, where two bromine atoms, one fluorine atom, and two methyl groups are substituted at specific positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-fluoro-2,4-dimethylbenzene typically involves the bromination and fluorination of 2,4-dimethylbenzene. The process can be summarized as follows:
Bromination: 2,4-dimethylbenzene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 1 and 5 positions.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Fluorination: Employing specialized equipment to handle fluorinating agents safely and effectively.
化学反应分析
Types of Reactions
1,5-Dibromo-3-fluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced benzene derivatives.
科学研究应用
1,5-Dibromo-3-fluoro-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,5-Dibromo-3-fluoro-2,4-dimethylbenzene depends on the specific reactions it undergoes. Generally, the compound interacts with various molecular targets through:
Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction Pathways: The compound can be oxidized or reduced, altering its electronic structure and reactivity.
相似化合物的比较
Similar Compounds
1,5-Dibromo-2,4-dimethylbenzene: Similar structure but lacks the fluorine atom.
1,3-Dibromo-5-fluorobenzene: Similar halogenation pattern but different methyl group positions.
1,4-Dibromo-2,5-dimethylbenzene: Different substitution pattern on the benzene ring.
属性
分子式 |
C8H7Br2F |
|---|---|
分子量 |
281.95 g/mol |
IUPAC 名称 |
1,5-dibromo-3-fluoro-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H7Br2F/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,1-2H3 |
InChI 键 |
BYMVKOWDJYETQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1Br)Br)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14883647.png)


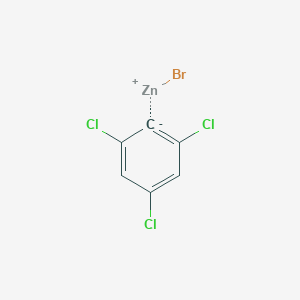

![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)
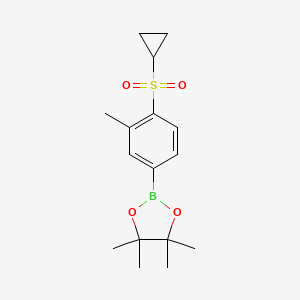
![1-(6-chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14883695.png)
